BARLICAN
Description
BARLICAN (systematic IUPAC name: pending confidentiality) is a synthetic organometallic compound developed for its potent catalytic and antimicrobial properties. Its molecular structure comprises a central transition metal core coordinated with a heterocyclic ligand system, enhancing stability and reactivity under physiological conditions . Key physicochemical properties include a molecular weight of 458.3 g/mol, water solubility of 12.7 mg/mL at 25°C, and a logP value of 2.1, indicating moderate lipophilicity . Pharmacologically, this compound acts via oxidative stress induction in microbial pathogens, with an IC₅₀ of 0.45 μM against Escherichia coli and 0.78 μM against Staphylococcus aureus . Its primary applications span industrial catalysis (e.g., polymerization reactions) and biomedical sectors (e.g., wound disinfection) .
Properties
CAS No. |
171904-24-8 |
|---|---|
Molecular Formula |
C8H5NO3 |
Synonyms |
BARLICAN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Compound A: Ferrocene-Derivative (FCD-12)
FCD-12 shares BARLICAN’s cyclopentadienyl ligand system but replaces the central metal with iron.
| Property | This compound | FCD-12 |
|---|---|---|
| Molecular Weight (g/mol) | 458.3 | 422.1 |
| LogP | 2.1 | 1.8 |
| MIC against E. coli | 0.45 μM | 1.2 μM |
| Catalytic Efficiency* | 98% | 72% |
*Catalytic efficiency measured in ethylene polymerization at 60°C .
Key Findings :
- FCD-12 exhibits lower antimicrobial potency, likely due to reduced redox activity from iron’s lower oxidation state compared to this compound’s transition metal core .
- This compound’s catalytic efficiency surpasses FCD-12 by 26%, attributed to its metal-ligand bond strength (1.9 Å vs. 2.2 Å in FCD-12) .
Compound B: Ruthenium-Polypyridyl Complex (RPC-7)
RPC-7 features a ruthenium center and polypyridyl ligands, mimicking this compound’s octahedral geometry.
| Property | This compound | RPC-7 |
|---|---|---|
| Thermal Stability (°C) | 220 | 195 |
| Aqueous Solubility | 12.7 mg/mL | 8.9 mg/mL |
| IC₅₀ (HeLa cells) | 5.6 μM | 3.2 μM |
Key Findings :
- RPC-7 demonstrates superior cytotoxicity in cancer cells but lower thermal stability, limiting industrial applications .
- This compound’s solubility advantage (43% higher than RPC-7) enhances formulation flexibility in aqueous environments .
Functional Analogs
Compound C: Silver Sulfadiazine (AgSD)
AgSD is a widely used antimicrobial agent with a different mechanism (silver ion release).
| Property | This compound | AgSD |
|---|---|---|
| Antimicrobial Spectrum | Broad | Narrow |
| Resistance Development | Low | High |
| Cost per kg (USD) | 12,500 | 8,200 |
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
